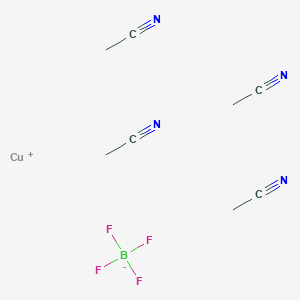
Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Vue d'ensemble
Description
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a copper catalyst with the empirical formula C8H12BCuF4N4 . It is often used in various chemical reactions due to its catalytic properties .
Synthesis Analysis
Several methods are available for the synthesis of Tetrakis(acetonitrile)copper(I) tetrafluoroborate. These include the modification of the known hexafluorophosphate procedure, addition of Acetonitrile to the CuBF4–toluene complex, and treatment of Copper(I) Oxide with Boron Trifluoride Etherate in MeCN .Molecular Structure Analysis
The molecular weight of Tetrakis(acetonitrile)copper(I) tetrafluoroborate is 314.56 g/mol . The InChI key is YZGSKMIIVMCEFE-UHFFFAOYSA-N . The canonical SMILES string is B-(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] .Chemical Reactions Analysis
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a catalyst in Diels–Alder and Ullmann reactions, intramolecular aromatic annulations, ring expansions in steroids, asymmetric aziridination of alkenes, substitution of allylic halides and mesylates, and the Kharasch-Sosnovsky reaction .Physical And Chemical Properties Analysis
Tetrakis(acetonitrile)copper(I) tetrafluoroborate appears as white crystals that decompose slowly in moist air to a greenish solid . It has a melting point of 159–161°C, and decomposes at 270°C . It is soluble in toluene, CH2Cl2, and MeCN .Applications De Recherche Scientifique
1. Energy Release in Solar Heat Batteries Tetrakis(acetonitrile)copper(I) tetrafluoroborate plays a crucial role in activating the thermal ring-closure reaction of high-energy vinylheptafulvene isomers to dihydroazulenes. This reaction is significant for the energy release in solar heat batteries, enhancing their efficiency and functionality (Cacciarini et al., 2017).
2. Green Synthesis Approach The compound has been synthesized using a new one-pot method that is simple, fast, effective, and environmentally friendly. This method notably uses water as a solvent and minimizes the use of toxic organic reagents, marking a significant advancement in the synthesis of this complex (Kritchenkov et al., 2019).
3. Acylation of Alcohols and Polyols This compound has been used in a new and highly efficient method for the acylation of alcohols and polyols. The process is notable for its mild conditions, often proceeding at room temperature with low catalyst loading. It has been applied to a wide variety of alcohol substrates, yielding ester products in good to excellent yields (Mensah & Earl, 2017).
4. Catalytic Reactions in Organic Synthesis In organic synthesis, tetrakis(acetonitrile)copper(I) tetrafluoroborate has been utilized as a catalyst for various reactions. For instance, it catalyzes tandem Cu(I)-carbene N-H insertion and hydroamination of alkynes, leading to the formation of isoindole derivatives (Peng et al., 2008).
5. Molecular Structure and Coordination Chemistry The compound's crystal structure has been studied, revealing insights into its coordination chemistry. For example, copper(I) ions are linked to each other by specific ligands, showcasing an almost tetrahedral arrangement. This understanding is crucial for applications in coordination chemistry and material science (Driessen et al., 1985).
6. Catalyst in Selective Oxidation Reactions It has been shown to act as a catalyst precursor in the efficient oxidation of benzene to p-benzoquinone. The use of this compound contributes to achieving high selectivity under mild conditions, demonstrating its potential in industrial applications (Wanna et al., 2019).
7. Asymmetric Mannich Reaction This compound, when used as a catalyst, aids in the asymmetric Mannich reaction of glycine Schiff bases with N-tosylimines. This catalytic system is effective across a broad range of substrates, highlighting its versatility in organic synthesis (Liang et al., 2010).
8. Luminescent Properties in Copper(I) Complexes The compound is used in the synthesis of luminescent dinuclear copper(I) complexes. It contributes to the development of complexes with unique photophysical properties, which are of interest in the field of materials science and optoelectronics (Bizzarri et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
acetonitrile;copper(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGSKMIIVMCEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BCuF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451051 | |
| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |
CAS RN |
15418-29-8 | |
| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(acetonitrile)copper(I) Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B176550.png)
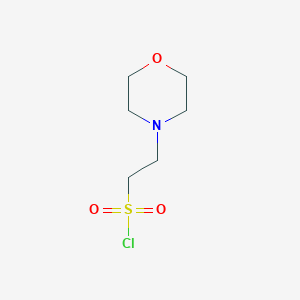
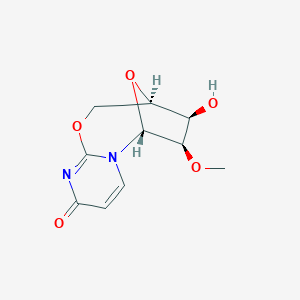
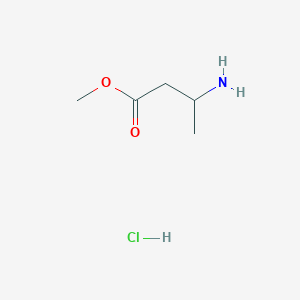
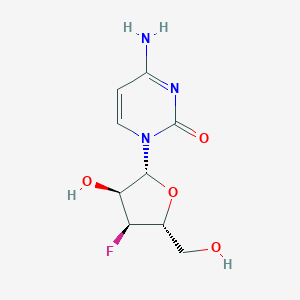
![[4-(ethenoxymethyl)cyclohexyl]methyl Benzoate](/img/structure/B176567.png)
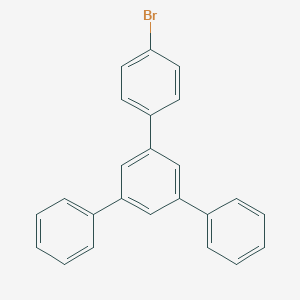
![6-Azaspiro[3.4]octan-5-one](/img/structure/B176571.png)


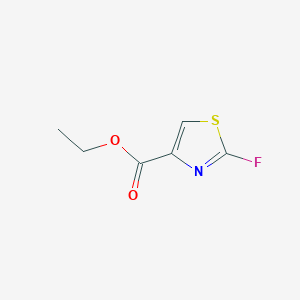
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)

![2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide](/img/structure/B176589.png)